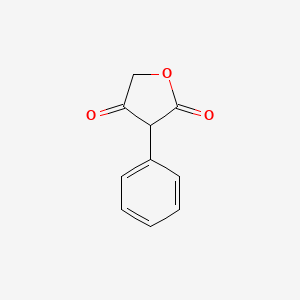

3-Phenyloxolane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

110680-30-3 |

|---|---|

Molecular Formula |

C10H8O3 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-phenyloxolane-2,4-dione |

InChI |

InChI=1S/C10H8O3/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h1-5,9H,6H2 |

InChI Key |

JETFVQZDWFGIFE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyloxolane 2,4 Dione and Its Derivatives

Retrosynthetic Disconnections and Precursor Identification for Oxolane-2,4-diones

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.in For 3-phenyloxolane-2,4-dione, several logical disconnections can be proposed to identify potential synthetic precursors.

The most apparent disconnections are within the heterocyclic ring, specifically the ester C-O bond and the C-C bonds adjacent to the carbonyl groups.

Disconnection of the C1-O5 bond (Ester Disconnection): This is a common retrosynthetic step for lactones. amazonaws.com This disconnection leads to a linear precursor, a substituted α-hydroxy carboxylic acid derivative. Specifically, breaking the bond between the C1 carbonyl and the ring oxygen (O5) reveals 2-hydroxy-2-phenylmalonic acid or its ester derivatives as a key precursor. This precursor contains all the necessary atoms and functional groups poised for an intramolecular cyclization.

Disconnection of the C3-C4 bond: This disconnection corresponds to an intramolecular Claisen or Dieckmann-type condensation reaction. This approach simplifies the target molecule into a precursor such as an ester of 2-(alkoxycarbonyl)-2-phenoxyacetic acid . In the forward sense, deprotonation at the carbon alpha to both the ester and the phenyl group, followed by attack on the other ester carbonyl, would form the C3-C4 bond and the five-membered ring.

Disconnection of the C4-C5 bond: Breaking this bond suggests a synthetic route involving the reaction of a phenyl-substituted acyl halide or equivalent with a glycolate (B3277807) derivative. For example, this could involve the reaction of a phenylmalonyl dichloride with a protected glycolic acid, followed by cyclization.

These disconnections point towards two primary classes of precursors for the synthesis of the oxolane-2,4-dione ring: linear hydroxy-dicarbonyl compounds and precursors suitable for carbon-carbon bond-forming cyclizations.

| Disconnection Strategy | Bond Cleaved | Precursor Type | Example Precursor |

| Ester Disconnection | C1-O5 | α-Hydroxy dicarboxylic acid/ester | Diethyl 2-hydroxy-2-phenylmalonate |

| C-C Condensation | C3-C4 | Phenoxyacetic acid ester derivative | Methyl 2-(methoxycarbonyl)-2-phenoxyacetate |

| Acylation/Cyclization | C4-C5 | Acyl halide and glycolate | Phenylmalonyl dichloride and glycolic acid |

Cyclization Strategies for Oxolane Ring Formation in Dione (B5365651) Systems

The formation of the this compound ring from the identified precursors relies on efficient cyclization reactions. The primary strategies involve intramolecular condensation to form a C-C bond or ring-closing reactions that form either a C-C or C-O bond to complete the heterocyclic system.

Intramolecular condensation reactions are powerful methods for forming cyclic compounds. For the oxolane-2,4-dione system, the Dieckmann condensation (an intramolecular Claisen condensation) is a highly relevant strategy. This reaction typically involves the base-mediated cyclization of a diester to form a β-keto ester.

A plausible route starting from a precursor like diethyl 2-phenoxy-2-phenylmalonate would involve a base-catalyzed intramolecular cyclization. The base would abstract a proton from the carbon alpha to the phenyl group, and the resulting carbanion would attack one of the ester carbonyls to form the five-membered ring. While effective for carbocycle formation, applying this to the oxolane system requires careful precursor design to ensure the correct bond formation.

A more direct intramolecular condensation involves the dehydration of a dicarboxylic acid precursor, such as 2-hydroxy-2-phenylmalonic acid. Heating this precursor, often in the presence of a dehydrating agent like acetic anhydride (B1165640) or acetyl chloride, can drive the intramolecular esterification to form the cyclic anhydride-like dione structure. This method is common for the formation of cyclic anhydrides and related structures.

Modern synthetic chemistry offers a variety of ring-closing reactions that can be adapted for heterocycle synthesis. Ring-closing metathesis (RCM) is a prominent example, utilizing ruthenium or molybdenum catalysts to form cyclic alkenes from acyclic dienes. wikipedia.orgyoutube.com

To apply RCM to the synthesis of this compound, a precursor containing two terminal alkenes would be required. A potential synthetic route could involve the synthesis of an acyclic precursor such as allyl 2-allyl-2-hydroxy-2-phenylacetate . Subjecting this diene to an RCM catalyst, like a Grubbs catalyst, would form a five-membered unsaturated lactone. researchgate.netnih.gov Subsequent oxidation of the double bond and the alcohol moiety would be necessary to install the two carbonyl groups of the final dione product.

| Catalyst | Substrate Type | Product | Reported Yields |

| Grubbs II Catalyst | Di-allyl malonate | Cyclopentene derivative | >90% researchgate.net |

| Hoveyda-Grubbs II | Allyl-substituted peptides | Cyclic peptides | ~70% nih.gov |

Other ring-closing strategies can involve oxidative cyclization. For instance, an alcohol nucleophile can be used to trap radical cation intermediates generated from enol ethers, leading to the formation of a tetrahydrofuran (B95107) ring. nih.gov A precursor containing a phenyl group and appropriate functionalities could potentially be cyclized using such radical-based methods.

Stereoselective Synthesis of this compound

The C3 carbon of this compound is a stereocenter. Therefore, controlling its absolute configuration is a key challenge in the synthesis of enantiomerically pure forms of the molecule. This can be achieved through asymmetric catalysis or by using chiral auxiliaries.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of this compound, an asymmetric approach could be incorporated into a key bond-forming step that sets the stereocenter.

One potential strategy is an asymmetric aldol (B89426) reaction. nih.gov A chiral catalyst, such as a proline-derived organocatalyst or a chiral metal complex, could mediate the reaction between a ketone enolate and an aldehyde to produce a β-hydroxy ketone with high enantioselectivity. rsc.org This aldol product could then be further elaborated and cyclized to form the target molecule, transferring the chirality from the aldol reaction to the final product.

Another approach is the catalytic asymmetric [4+2] cycloaddition. While not directly forming the five-membered ring, this method can be used to create complex precursors with controlled stereochemistry. For example, chiral phosphoric acids have been shown to catalyze asymmetric cycloadditions involving vinylindoles and ortho-quinone methides to produce chiral chroman derivatives with excellent enantioselectivity (up to 98% ee). mdpi.com A similar strategy could be envisioned to construct a key intermediate for this compound.

| Catalysis Type | Catalyst Example | Reaction | Enantiomeric Excess (ee) |

| Organocatalysis | Proline-derived catalyst | Aldol Reaction | >99% nih.gov |

| Metal Catalysis | Chiral Copper Complex | Friedel-Crafts Hydroxyalkylation | High researchgate.net |

| Brønsted Acid Catalysis | Chiral Phosphoric Acid | [2+4] Cycloaddition | up to 98% mdpi.com |

The use of a chiral auxiliary is a well-established method for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate. It then directs the stereochemical outcome of a subsequent reaction, after which the auxiliary can be removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the C3 stereocenter. A common and effective class of auxiliaries are the Evans oxazolidinones. nih.govyoutube.com For example, an acyl oxazolidinone derivative could undergo a diastereoselective alkylation or aldol reaction to introduce the phenyl group or another key fragment.

A potential sequence could be:

Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) with a suitable acid chloride.

Diastereoselective enolate formation followed by reaction with a benzylating agent (e.g., benzyl (B1604629) bromide) to set the C3 stereocenter. The bulky auxiliary shields one face of the enolate, leading to preferential attack from the opposite face.

Cleavage of the auxiliary to release the chiral carboxylic acid derivative.

Subsequent elaboration and cyclization of this chiral intermediate to yield the enantiomerically pure this compound.

This method often provides high diastereoselectivity and yields enantiomerically pure products. nih.gov

| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (dr) |

| Evans Oxazolidinone | Aldol Reaction | High |

| Camphorsultam | Diels-Alder Reaction | Good to Excellent |

| Pseudoephedrine | Alkylation | High |

Development of High-Yield and Sustainable Synthetic Protocols

A notable advancement in the synthesis of 3-aryltetronic acids, including this compound, is the development of a one-pot reaction that combines transesterification and Dieckmann cyclization. organic-chemistry.org This method offers a significant improvement over traditional multi-step approaches by increasing efficiency and simplifying the operational procedure. organic-chemistry.org

The one-pot synthesis involves the reaction of an alkyl arylacetate with a hydroxyacetic acid ester in the presence of a base. organic-chemistry.org For the synthesis of this compound, phenylacetic acid esters and glycolic acid esters would be the starting materials. The reaction proceeds through an initial transesterification, followed by an intramolecular Dieckmann condensation to form the five-membered lactone ring. organic-chemistry.org

Optimization of the reaction conditions has shown that using potassium tert-butoxide as the base in dimethylformamide (DMF) at room temperature can lead to high yields of the desired 3-aryltetronic acid. organic-chemistry.org This protocol has demonstrated versatility with various substituted arylacetates, suggesting its applicability for creating a library of this compound derivatives. organic-chemistry.org

Below is a data table summarizing the key aspects of this high-yield, one-pot synthetic protocol.

| Reaction Type | Key Steps | Reactants | Base | Solvent | Temperature | Reported Yield |

|---|---|---|---|---|---|---|

| One-Pot Synthesis | Tandem Transesterification and Dieckmann Cyclization | Alkyl Phenylacetates and Hydroxyacetic Acid Esters | Potassium tert-butoxide | DMF | Room Temperature | Up to 90% |

This method represents a more sustainable approach compared to classical methods by reducing the number of synthetic steps, minimizing waste, and often proceeding under mild reaction conditions. organic-chemistry.org

Post-Synthetic Modification and Derivatization at C3 and C5 Positions

The this compound scaffold possesses reactive sites that allow for post-synthetic modifications, enabling the synthesis of a diverse range of derivatives. The positions of particular interest for derivatization are the C3 and C5 carbons of the oxolane ring.

Modification at the C3 Position:

The C3 position of the tetronic acid ring is amenable to various C-C bond-forming reactions. The enolic hydroxyl group at C4 allows for the generation of a nucleophilic carbanion at C3, which can then react with various electrophiles. rsc.org

C3-Alkylation, Allylation, and Benzylation: The reaction of a protected this compound with alkyl halides, allyl halides, or benzyl halides can introduce corresponding substituents at the C3 position. rsc.org

C3-Arylation: Palladium-catalyzed cross-coupling reactions can be employed to introduce various aryl groups at the C3 position. nih.gov

C3-Olefination: Knoevenagel condensation with aldehydes or ketones can lead to the formation of 3-ylidene derivatives. nih.gov

Modification at the C5 Position:

While the C3 position is more commonly functionalized, modifications at the C5 position are also possible, typically involving reactions of the parent tetronic acid. The synthesis of derivatives with substituents at the C5 position often starts from appropriately substituted precursors before the ring-closing reaction. For instance, using a substituted hydroxyacetic acid ester in the one-pot synthesis described earlier would lead to a C5-substituted this compound.

The table below summarizes various derivatization strategies for the this compound core.

| Position | Reaction Type | Reagents | Resulting Derivative |

|---|---|---|---|

| C3 | Alkylation | Alkyl Halides | 3-Alkyl-3-phenyloxolane-2,4-dione |

| C3 | Allylation | Allyl Halides | 3-Allyl-3-phenyloxolane-2,4-dione |

| C3 | Benzylation | Benzyl Halides | 3-Benzyl-3-phenyloxolane-2,4-dione |

| C3 | Arylation | Aryl Halides (with Pd catalyst) | 3-Aryl-3-phenyloxolane-2,4-dione |

| C3 | Knoevenagel Condensation | Aldehydes/Ketones | 3-(Substituted-ylidene)-phenyloxolane-2,4-dione |

| C5 | Synthesis from Substituted Precursors | Substituted Hydroxyacetic Acid Esters | 5-Substituted-3-phenyloxolane-2,4-dione |

These post-synthetic modifications are crucial for exploring the structure-activity relationships of this compound derivatives for various applications.

Advanced Spectroscopic and Structural Elucidation of 3 Phenyloxolane 2,4 Dione

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For 4-hydroxy-3-phenyl-2(5H)-furanone, the spectrum is expected to show distinct signals corresponding to the methylene (B1212753) protons of the oxolane ring, the protons of the phenyl group, and the enolic hydroxyl proton.

The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.2-7.6 ppm) due to the deshielding effect of the ring current. Their splitting patterns depend on their substitution and coupling with adjacent protons. The methylene protons (H-5) are adjacent to an oxygen atom and a carbonyl group, which shifts their resonance downfield, expected around δ 4.8 ppm as a singlet. The enolic hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 4-hydroxy-3-phenyl-2(5H)-furanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl H (ortho, meta, para) | 7.20 - 7.60 | Multiplet (m) |

| Methylene H (H-5) | ~4.80 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-hydroxy-3-phenyl-2(5H)-furanone will give a distinct signal. The spectrum is characterized by signals for two carbonyl carbons (C-2 and C-4, though C-4 is enolic), the carbons of the phenyl ring, and the methylene carbon (C-5).

The carbonyl carbon (C-2) of the lactone is expected at a significant downfield shift (around 174 ppm). The enolic carbon (C-4) would appear further upfield than a typical ketone, around 165 ppm. The carbon attached to the phenyl group (C-3) is also expected in the downfield region. The carbons of the phenyl ring will resonate in the typical aromatic region (δ 125-135 ppm). The methylene carbon (C-5) adjacent to the ether oxygen will be found around δ 70 ppm.

Table 2: Predicted ¹³C NMR Data for 4-hydroxy-3-phenyl-2(5H)-furanone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-2) | ~174 |

| C-OH (C-4) | ~165 |

| C-Ph (C-3) | ~115 |

| Phenyl C (ipso) | ~130 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms, which is crucial for unambiguous structural assignment. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. rsc.org For 4-hydroxy-3-phenyl-2(5H)-furanone, COSY would show correlations among the protons within the phenyl ring, confirming their ortho, meta, and para relationships. No cross-peak would be expected between the methylene protons (a singlet) and other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would show a cross-peak connecting the methylene proton signal (~4.8 ppm) to the methylene carbon signal (~70 ppm). It would also correlate the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations would include:

The methylene protons (H-5) showing correlation to the carbonyl carbon (C-2) and the enolic carbon (C-4).

The ortho protons of the phenyl ring showing a correlation to the C-3 carbon of the furanone ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. kurouskilab.comlibretexts.org

Infrared (IR) Spectroscopy

An IR spectrum provides a fingerprint of a molecule by showing the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov For 4-hydroxy-3-phenyl-2(5H)-furanone, the key absorptions would be from the carbonyl group, the C=C double bond of the enol, the C-O bonds, and the aromatic ring.

A strong, broad absorption band is expected in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching of the enolic hydroxyl group. The C=O stretching vibration of the α,β-unsaturated lactone is expected to appear as a strong, sharp band around 1750-1730 cm⁻¹. The C=C stretching of the enol system would likely be observed around 1650 cm⁻¹. The C-O stretching vibrations of the lactone and ether linkage would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

Table 3: Predicted IR Absorption Bands for 4-hydroxy-3-phenyl-2(5H)-furanone

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Enol) | 3400 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Lactone) | 1750 - 1730 | Strong |

| C=C Stretch (Enol) | ~1650 | Medium |

| C=C Stretch (Aromatic) | 1600, 1480 | Medium to Weak |

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy. mdpi.com While IR is sensitive to polar bonds and changes in dipole moment, Raman is more sensitive to non-polar, symmetric bonds and changes in polarizability.

In the Raman spectrum of 4-hydroxy-3-phenyl-2(5H)-furanone, the symmetric stretching vibrations of the aromatic ring are expected to produce a strong signal around 1600 cm⁻¹. The C=C double bond of the enol system would also be Raman active. Carbonyl (C=O) groups often show weaker signals in Raman spectra compared to IR. The aliphatic C-H stretching and bending modes will also be visible. kurouskilab.com

Table 4: Predicted Raman Shifts for 4-hydroxy-3-phenyl-2(5H)-furanone

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3050 | Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic Ring) | ~1600 | Strong |

| C=C Stretch (Enol) | ~1650 | Medium |

Table 5: List of Compound Names Mentioned

| Compound Name |

|---|

| 3-Phenyloxolane-2,4-dione |

| 4-hydroxy-3-phenyl-2(5H)-furanone |

| 3-phenyltetronic acid |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of organic compounds, offering the precise measurement of an ion's mass-to-charge ratio (m/z) to four or more decimal places. This accuracy allows for the determination of a molecule's elemental composition, a crucial step in confirming its identity. Unlike unit mass resolution spectrometry, HRMS can distinguish between ions with the same nominal mass but different elemental formulas, significantly reducing ambiguity. sciensage.info

For this compound, with a chemical formula of C₁₀H₈O₄, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental HRMS analysis. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed to generate ions of the analyte with minimal fragmentation.

The expected protonated molecule [M+H]⁺ of this compound would be analyzed. The high resolving power of instruments like a Q-Exactive Orbitrap or a Time-of-Flight (TOF) mass spectrometer would allow for the confident determination of its elemental composition. sciensage.infomdpi.com The difference between the measured mass and the calculated mass, expressed in parts per million (ppm), provides a measure of the accuracy of the measurement and confidence in the proposed formula.

Table 1: Theoretical Exact Mass for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

| [M] | C₁₀H₈O₄ | 192.0423 |

| [M+H]⁺ | C₁₀H₉O₄⁺ | 193.0495 |

| [M+Na]⁺ | C₁₀H₈NaO₄⁺ | 215.0315 |

| [M+K]⁺ | C₁₀H₈KO₄⁺ | 230.9974 |

This table presents the theoretical exact masses for this compound and its common adducts, which would be compared against experimental HRMS data for formula confirmation.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

For a compound like this compound, obtaining a suitable single crystal is the first critical step. This is often achieved through slow evaporation of a solvent from a saturated solution of the purified compound. sioc-journal.cn The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. researchgate.net The resulting diffraction pattern is analyzed to solve the crystal structure.

Table 2: Representative Crystallographic Data for a Related Phenyl-substituted Dione (B5365651) Compound

| Parameter | Value (for 3-Phenyltetrahydrofuran-2,5-dione) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.6172 (9) |

| b (Å) | 10.1460 (12) |

| c (Å) | 14.9899 (19) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 854.3 (2) |

| Z | 4 |

This table shows crystallographic data for the related compound 3-Phenyltetrahydrofuran-2,5-dione, illustrating the type of information obtained from X-ray diffraction analysis. researchgate.net Data for this compound would be expected to be of a similar nature.

Chiroptical Spectroscopy for Absolute Configuration Assignment

The this compound molecule possesses a stereogenic center at the C3 position of the oxolane ring. Therefore, it can exist as a pair of enantiomers, (R)-3-Phenyloxolane-2,4-dione and (S)-3-Phenyloxolane-2,4-dione. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. semanticscholar.orgcbijournal.com

These techniques measure the differential absorption of left and right circularly polarized light. researchgate.net The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

The experimental ECD or VCD spectrum of an enantiomerically enriched sample of this compound would be recorded. To assign the absolute configuration, the experimental spectrum is then compared to a theoretically calculated spectrum for one of the enantiomers (e.g., the R-enantiomer). These theoretical spectra are typically generated using quantum chemical calculations, often employing Density Functional Theory (DFT). Current time information in Bangalore, IN. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer under investigation. Current time information in Bangalore, IN.jetir.org

For instance, in the structural elucidation of a similar chiral molecule, (3-phenyloxirane-2,2-diyl)bis(phenylmethanone), DFT calculations of optical rotation and VCD were successfully used to assign the absolute configuration. Current time information in Bangalore, IN.jetir.org The study found that the (+)-enantiomer possessed the (R) configuration. Current time information in Bangalore, IN. A similar approach would be invaluable for establishing the absolute configuration of the enantiomers of this compound.

Table 3: Principles of Chiroptical Spectroscopy for Absolute Configuration

| Technique | Principle | Application to this compound |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. | The ECD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the phenyl and dione chromophores, the signs of which are stereochemistry-dependent. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions. | The VCD spectrum would provide a detailed fingerprint of the molecule's stereochemistry, with specific vibrational modes showing positive or negative bands depending on the absolute configuration. |

| Optical Rotation (OR) | Measures the rotation of the plane of linearly polarized light by a chiral sample at a specific wavelength (e.g., the sodium D-line). | While a single OR value is less definitive than a full ECD/VCD spectrum, comparison of the experimental sign of rotation with a computationally predicted value can provide evidence for the absolute configuration. Current time information in Bangalore, IN. |

This table outlines the key chiroptical techniques and their application in determining the absolute configuration of the enantiomers of this compound.

Computational and Theoretical Investigations of 3 Phenyloxolane 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Phenyloxolane-2,4-dione. These methods, rooted in quantum mechanics, provide insights into electron distribution, orbital energies, and molecular geometry, which collectively determine the chemical behavior of the compound.

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) is a powerful and widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By approximating the electron density, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For a molecule like this compound, a DFT study, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the first step in any theoretical investigation. The optimized geometry is crucial as it provides the foundation for all subsequent computational analyses. In similar heterocyclic compounds, DFT has been successfully used to reproduce experimental X-ray diffraction data with only minor deviations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ajchem-a.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.

For this compound, FMO analysis would reveal the regions of the molecule most likely to participate in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The distribution of the HOMO and LUMO across the molecule would indicate the nucleophilic and electrophilic sites, respectively. For instance, in many organic molecules, the HOMO is often localized on electron-rich heteroatoms or π-systems, while the LUMO is distributed over electron-withdrawing groups.

Table 1: Illustrative Frontier Molecular Orbital Data for a Phenyl-Substituted Heterocycle (Note: This is a representative table based on general principles, not specific data for this compound)

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| LUMO | -1.5 | Carbonyl carbons, Phenyl ring (π*) |

| HOMO | -6.8 | Oxygen lone pairs, Phenyl ring (π) |

| HOMO-LUMO Gap | 5.3 | - |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or orange) indicate an excess of electron density and are likely sites for electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, an ESP map would likely show negative potential around the carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons, and a more positive or neutral potential around the phenyl ring and the aliphatic part of the oxolane ring.

Conformational Analysis and Potential Energy Surface Mapping

Molecules are not static entities; they can exist in various spatial arrangements called conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, the primary conformational flexibility would arise from the rotation of the phenyl group relative to the oxolane ring.

A potential energy surface (PES) map can be generated by systematically changing the dihedral angle of this rotation and calculating the energy at each step. This would reveal the low-energy conformers (local minima on the PES) and the transition states that connect them (saddle points on the PES). Such an analysis would clarify whether the phenyl ring prefers to be planar with or perpendicular to the oxolane ring, and the energy required for its rotation. These conformational preferences can significantly influence the molecule's reactivity and its interactions with biological targets. Studies on similar substituted heterocyclic systems have shown that even subtle changes in substitution can lead to significant differences in conformational preferences. dntb.gov.uasemanticscholar.org

Tautomerism Studies and Energetic Stability

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can potentially exist in different tautomeric forms, such as the diketo form and various enol forms where a proton from the C5 position migrates to one of the carbonyl oxygens.

Computational studies are instrumental in determining the relative stability of these tautomers. By calculating the ground state energies of each possible tautomer using DFT, one can predict which form is energetically favored in the gas phase. The inclusion of solvent models in these calculations can also predict how the tautomeric equilibrium might shift in different solvent environments. For example, polar solvents often stabilize more polar tautomers. mdpi.com Computational studies on the tautomerism of 3-phenyl-2,4-pentanedione, a structurally related compound, have shown that the keto form is more stable than the enol form in both the gas phase and in solution. mdpi.com

Table 2: Hypothetical Relative Energies of this compound Tautomers (Note: This is an illustrative table based on general chemical principles, not specific data)

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

|---|---|---|

| Diketo | 0.00 | 0.00 |

| Enol (at C2) | +5.2 | +3.8 |

| Enol (at C4) | +4.8 | +3.5 |

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational chemistry provides a powerful toolkit for mapping out the entire pathway of a chemical reaction, including the identification of short-lived, high-energy transition states that are difficult to observe experimentally. For a reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, computational modeling can be used to propose and evaluate different possible mechanisms.

By locating the transition state structure for each proposed step and calculating its energy, the activation energy for that step can be determined. The reaction pathway with the lowest activation energy is generally the most likely to occur. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. This level of detailed mechanistic insight is invaluable for understanding and predicting the chemical behavior of this compound.

Lack of Available Research Data Precludes Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the chemical compound this compound. Specifically, there is no accessible data from computational and theoretical investigations into its molecular docking and interaction profiling with biological macromolecules.

The stringent requirement for detailed, scientifically accurate research findings and data tables for the specified subsections cannot be met due to the absence of primary studies on this particular compound. In order to maintain scientific integrity and adhere to the strict instructions of providing factual and non-hallucinatory content, the requested article focusing solely on the computational investigations of this compound cannot be generated.

Any attempt to create such an article would necessitate the fabrication of data and findings, which falls outside the scope of scientifically sound reporting. Further research and publication in peer-reviewed scientific journals are required before a comprehensive and accurate analysis of the molecular docking and interaction profile of this compound can be provided.

Chemical Reactivity and Functionalization of 3 Phenyloxolane 2,4 Dione

Stereoselective Transformations at the Dione (B5365651) System

The dione system in 3-phenyloxolane-2,4-dione features two carbonyl groups and an adjacent chiral center at the C3 position, where the phenyl group is attached. This arrangement suggests that the methylene (B1212753) group at C5 is prochiral, and the carbonyl groups themselves present faces that could react stereoselectively.

Stereoselective transformations would aim to control the configuration of new stereocenters created during a reaction. For instance, in a reduction of one of the carbonyl groups, the approach of a hydride reagent could be influenced by the existing stereocenter at C3, potentially leading to a diastereoselective outcome. Similarly, reactions at the C5 position, such as an aldol (B89426) condensation, could be guided by the phenyl-bearing stereocenter. While specific examples for this compound are not documented, the principles of substrate-controlled stereoselectivity would apply. The success of such a transformation would depend on the size and nature of the reagents and the conformational preferences of the oxolane ring.

Regioselective Functionalization of the Phenyl Moiety

The phenyl group of this compound is an aromatic ring and, as such, is susceptible to electrophilic aromatic substitution (EAS) reactions. The oxolane-2,4-dione substituent would act as a directing group, influencing the position (ortho, meta, or para) at which an incoming electrophile would attach. Generally, carbonyl-containing groups are deactivating and meta-directing due to their electron-withdrawing nature. Therefore, it can be predicted that electrophilic substitution reactions on the phenyl ring of this compound, such as nitration, halogenation, or Friedel-Crafts reactions, would preferentially occur at the meta-position. nih.govsathyabama.ac.inmdpi.comfrontiersin.orgresearchgate.net

However, without experimental data, the precise directing effect and the reactivity of the phenyl ring under various EAS conditions remain theoretical. The steric hindrance imposed by the oxolane ring might also play a role in the regiochemical outcome.

Nucleophilic and Electrophilic Reactivity of the Oxolane Ring

The oxolane ring in this compound possesses several sites for both nucleophilic and electrophilic attack.

Nucleophilic Reactivity: The most prominent feature for nucleophilic attack is the two carbonyl carbons (C2 and C4), which are electrophilic. wikipedia.org Strong nucleophiles could add to these carbonyls. For instance, Grignard reagents or organolithium compounds would be expected to attack a carbonyl carbon in a 1,2-addition fashion. researchgate.net Weaker nucleophiles, under basic conditions, could also react. The active methylene group at C5, flanked by two carbonyls, is acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate could then participate in reactions such as alkylation or acylation.

Electrophilic Reactivity: The enolate formed from the deprotonation at C5 can also act as a nucleophile towards various electrophiles. Furthermore, the oxygen atom of the carbonyl groups possesses lone pairs of electrons and could be protonated or coordinated to a Lewis acid, thereby activating the carbonyl group for nucleophilic attack.

Ring-Opening and Ring-Rearrangement Reactions

The oxolane-2,4-dione ring is a cyclic ester (lactone) and an anhydride-like system, making it susceptible to ring-opening reactions, particularly with nucleophiles. sathyabama.ac.innih.gov For example, hydrolysis with water or an aqueous base would likely cleave the ester bond, leading to a ring-opened carboxylic acid derivative. Similarly, reaction with alcohols (alcoholysis) or amines (aminolysis) would yield the corresponding esters or amides. The high reactivity of such rings is also seen in the ring-opening polymerization of related O-carboxyanhydrides (OCAs), which are also 1,3-dioxolane-2,4-diones. chemsynthesis.comevitachem.com This suggests that this compound could potentially serve as a monomer in ring-opening polymerization.

Ring-rearrangement reactions are also a possibility, although no specific examples for this compound are documented. Such rearrangements often require specific catalysts or conditions to promote bond migration. sigmaaldrich.comrsc.orgsciensage.infoorganic-chemistry.org For instance, under certain conditions, a Favorskii-type rearrangement could be envisioned if a halogen were introduced at the C3 or C5 position.

C-H Activation and Late-Stage Functionalization Strategies

C-H activation is a powerful tool in modern organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, often through transition-metal catalysis (e.g., using palladium or rhodium). nih.govevitachem.comdb-thueringen.deucl.ac.be In this compound, there are several C-H bonds that could be targeted:

Aromatic C-H bonds on the phenyl ring.

Aliphatic C-H bonds on the oxolane ring at C5.

The C-H bond at the chiral center (C3).

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This is a highly desirable strategy in drug discovery and materials science. C-H activation is a key method for late-stage functionalization. For this compound, a directed C-H activation could potentially be achieved where one of the carbonyl oxygens acts as a directing group, guiding a metal catalyst to a specific C-H bond, most likely one of the ortho C-H bonds on the phenyl ring. However, the development of such a selective process would require significant experimental investigation, and no such studies have been reported for this specific molecule.

Exploration of Molecular Recognition and Supramolecular Chemistry Potential

Host-Guest Chemistry Investigations

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule or ion, held together by non-covalent forces such as hydrogen bonds, hydrophobic interactions, or van der Waals forces. unicamp.brmdpi.com The structure of 3-Phenyloxolane-2,4-dione suggests it could participate in such interactions as either a guest or as part of a larger host assembly.

As a guest molecule , this compound's phenyl ring provides a hydrophobic surface capable of fitting into the cavities of well-known host molecules like cyclodextrins, calixarenes, and cucurbiturils. nih.govrsc.orgrsc.org These macrocyclic hosts possess hydrophobic interiors and hydrophilic exteriors, making them ideal for encapsulating nonpolar moieties in aqueous solutions. rsc.org The binding affinity would be significantly influenced by the size and shape complementarity between the phenyl group and the host's cavity. The interaction could be further stabilized by polar−π interactions between the electron-rich phenyl ring and appropriate host structures. acs.org

As a potential host component , while the monomeric form is likely too small to encapsulate other molecules, it could form dimeric or oligomeric aggregates that create a defined binding pocket. The two carbonyl groups of the dione (B5365651) moiety are excellent hydrogen bond acceptors. acs.org This allows for the potential binding of guest molecules that possess hydrogen bond donor groups, such as ureas, amides, or alcohols. The formation of stable host-guest complexes would depend on the pre-organization of the host assembly and the geometric and electronic complementarity with the guest. Studies on other heterocyclic systems have demonstrated that even weak interactions, when combined, can lead to significant and selective guest binding. mdpi.comrsc.org

| Interaction Type | Role of this compound | Potential Partner Molecule (Host/Guest) | Key Interacting Moieties |

| Hydrophobic Inclusion | Guest | Cyclodextrins, Calixarenes, Cucurbiturils nih.govrsc.org | Phenyl group fitting into the host's hydrophobic cavity. |

| Hydrogen Bonding | Host (as aggregate) | Urea, Amide, or Alcohol derivatives | Carbonyl oxygens acting as H-bond acceptors. |

| π-π Stacking | Guest or Host | Aromatic molecules (e.g., pyridine (B92270) derivatives) rsc.org | Phenyl ring interacting with another aromatic system. |

| Ion-Dipole Interaction | Host | Metal cations | Polar carbonyl groups interacting with cations. |

Self-Assembly Processes and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. uky.edu The self-assembly of molecules into ordered, crystalline architectures is governed by a hierarchy of non-covalent forces. The structural features of this compound provide several functionalities that can direct its assembly into predictable supramolecular patterns.

The primary interactions expected to govern the crystal packing of this compound include:

Hydrogen Bonding: The carbonyl oxygens are strong hydrogen bond acceptors. In the absence of a strong donor on the molecule itself, they can form C-H···O hydrogen bonds with the phenyl or oxolane C-H groups of neighboring molecules. If co-crystallized with a hydrogen-bond-donating solvent or co-former, strong O-H···O or N-H···O bonds would likely dominate the crystal packing. researchgate.netnih.gov

π-π Stacking: The phenyl group facilitates face-to-face or offset π-π stacking interactions, which are common organizing motifs in the crystal structures of aromatic compounds. rsc.org

Dipole-Dipole Interactions: The two carbonyl groups create a significant molecular dipole. The alignment of these dipoles in an anti-parallel fashion is a common strategy to maximize electrostatic stabilization in crystals of dione-containing compounds. vu.lt

By analogy with other small heterocyclic and dione-containing molecules, these interactions can lead to the formation of various supramolecular synthons, such as hydrogen-bonded chains or π-stacked columns, which in turn assemble into 2D sheets or 3D networks. researchgate.netrsc.org The final crystal structure represents the thermodynamic minimum, balancing these competing interactions. The functionalization of a core molecule with various substituents is a known strategy to influence the solid-state arrangement and resulting material properties. uky.edu

| Intermolecular Force | Participating Moiety on this compound | Potential Supramolecular Structure | Reference Analogy |

| Hydrogen Bonding (C-H···O) | Carbonyl Oxygen, Phenyl/Oxolane C-H | Chains, Sheets | Spirohydantoin derivatives researchgate.net |

| π-π Stacking | Phenyl Ring | Columns, Herringbone patterns | Fluorine-substituted dibenzalacetones rsc.org |

| Dipole-Dipole Interactions | Dione Group | Antiparallel dimers, 1D chains | Bicyclo[3.3.1]nonane-2,6-dione vu.lt |

Development of Sensors and Probes Based on Molecular Interactions

Chemical sensors are devices that transform a chemical interaction into an analytical signal. nih.gov Optical chemosensors, which signal the presence of an analyte through a change in color (colorimetric) or fluorescence (fluorogenic), are particularly valuable for their sensitivity and potential for real-time detection. nih.govrsc.org The this compound scaffold possesses features that make it a promising candidate for the development of such sensors.

The core structure can be considered a chromophore. The interaction with an analyte could perturb the molecule's electronic structure, leading to a detectable change in its absorption or emission spectrum. Several sensing mechanisms can be envisioned:

Coordination with Metal Ions: The dione moiety, with its two carbonyl oxygens, can act as a chelation site for various metal cations. Upon binding, the charge transfer characteristics within the molecule could be altered, leading to a color change or fluorescence quenching/enhancement. Dione-containing compounds like indane-1,3-dione have been incorporated into push-pull dyes for ion sensing. nih.gov

Interaction with Anions: While the molecule lacks a strong hydrogen bond donor site typically used for anion recognition, the dione group is electron-withdrawing. This could make adjacent C-H protons sufficiently acidic to interact with basic anions like cyanide (CN⁻) or fluoride (B91410) (F⁻). This interaction could trigger a deprotonation or hydrogen bonding event, leading to an Internal Charge Transfer (ICT) process and a visible colorimetric response. nih.gov

Functionalization for Specificity: The phenyl ring serves as a convenient handle for synthetic modification. It can be functionalized with specific receptor units to create highly selective probes for a target analyte. This modular design approach is a cornerstone of modern chemosensor development. researchgate.netnih.gov For instance, attaching a known ionophore to the phenyl ring could create a highly specific sensor that uses the oxolane-dione core as the signaling unit.

| Potential Analyte | Proposed Sensing Mechanism | Expected Signal Output | Analogous System |

| Metal Cations (e.g., Cu²⁺, Fe³⁺) | Chelation by the dione group, modulating electronic properties. | Colorimetric change or Fluorescence quenching. | Indane-1,3-dione derivatives nih.gov, Imidazole-based sensors researchgate.net |

| Basic Anions (e.g., CN⁻, F⁻) | Interaction with C-H protons adjacent to the dione group, inducing ICT. | Colorimetric change (e.g., colorless to pink). | Benzimidazole derivatives nih.gov |

| Biologically Relevant Molecules | Functionalized phenyl ring with a specific receptor binds the target. | Fluorescence turn-on/turn-off or ratiometric shift. | N-heterocyclic dye-based probes rsc.orgcapes.gov.br |

Future Research Perspectives and Emerging Directions for 3 Phenyloxolane 2,4 Dione

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex organic molecules is undergoing a paradigm shift, moving from traditional batch processing to continuous flow chemistry. This transition offers enhanced safety, reproducibility, and scalability. For 3-Phenyloxolane-2,4-dione, integrating its synthesis into automated flow systems presents a significant opportunity for optimization and discovery.

A prospective flow synthesis setup could involve pumping solutions of a phenylacetic acid derivative and an appropriate cyclizing agent, such as carbonyldiimidazole or oxalyl chloride, through a heated microreactor. The precise control over temperature, residence time, and stoichiometry afforded by a flow reactor would allow for rapid optimization of reaction conditions to maximize yield and minimize impurity formation. This approach contrasts sharply with batch synthesis, where issues of heat transfer and mixing can lead to lower yields and inconsistent product quality.

Furthermore, automated platforms can enable high-throughput screening of reaction parameters and starting material analogues. By coupling a flow reactor to online analytics and a robotic system for sample handling, researchers could rapidly explore a wide chemical space around the this compound core, accelerating the discovery of new derivatives with tailored properties.

Table 1: Comparison of Batch vs. Prospective Flow Synthesis for this compound

| Parameter | Conventional Batch Synthesis | Proposed Automated Flow Synthesis |

|---|---|---|

| Reaction Control | Limited control over temperature gradients and mixing. | Precise, millisecond control over residence time and temperature. |

| Safety | Potential for thermal runaway with exothermic reactions. | Enhanced safety due to small reaction volumes and superior heat transfer. |

| Scalability | Challenging, often requires re-optimization. | Straightforward scaling by running the system for longer periods. |

| Optimization Speed | Slow, one reaction at a time. | Rapid, automated screening of dozens of conditions per day. |

| Reproducibility | Variable, dependent on scale and operator. | High, due to consistent automated control. |

Green Chemistry Approaches for Sustainable Synthesis

In line with the growing demand for environmentally responsible chemical manufacturing, future research will undoubtedly focus on developing greener synthetic routes to this compound. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, provide a framework for this endeavor.

Current synthetic methods may rely on stoichiometric activating agents and chlorinated solvents. A key research direction would be the exploration of catalytic methods. For instance, the development of a reusable solid-acid catalyst for the cyclization step could eliminate the need for corrosive reagents and simplify product purification. Another avenue involves the use of biocatalysis, employing engineered enzymes to construct the oxolane-dione ring with high stereoselectivity under mild, aqueous conditions.

The choice of solvent is also critical. Replacing traditional organic solvents with greener alternatives like bio-derived solvents (e.g., Cyrene) or even performing the reaction in water or under solvent-free conditions would significantly reduce the environmental footprint of the synthesis.

Table 2: Illustrative Green Chemistry Strategies for Synthesis of this compound

| Green Chemistry Principle | Traditional Approach (Illustrative) | Proposed Green Alternative |

|---|---|---|

| Waste Prevention | Use of stoichiometric activating agents (e.g., oxalyl chloride). | Development of a catalytic cyclization process. |

| Atom Economy | Condensation reactions that produce salt byproducts. | Designing an addition-cyclization pathway with 100% atom economy. |

| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane). | Use of bio-derived solvents (e.g., Cyrene) or water. |

| Energy Efficiency | High-temperature reflux conditions. | Microwave-assisted synthesis or ambient temperature enzymatic synthesis. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To fully realize the benefits of continuous flow synthesis and to enable rapid process development, real-time monitoring of the reaction progress is essential. The application of Process Analytical Technology (PAT), utilizing advanced spectroscopic probes, is a major emerging direction.

Integrating in-line Fourier-transform infrared (FT-IR) or Raman spectroscopy probes into a flow reactor would allow for the continuous monitoring of reactant consumption and product formation. For the synthesis of this compound, one could track the disappearance of the carboxylic acid C=O stretch from the starting material and the appearance of the characteristic anhydride (B1165640)/lactone carbonyl stretches of the product. This real-time data stream enables immediate feedback for process control, allowing the system to automatically adjust parameters to maintain optimal performance and product quality. In-situ NMR spectroscopy could also be employed to provide detailed mechanistic insights and identify transient intermediates that are invisible to offline analysis.

Development of Structure-Activity Relationship Hypotheses for Derivatized Analogues

While the prompt excludes discussion of specific biological activities, the development of structure-property relationships for new analogues of this compound is a crucial area of chemical research. By systematically modifying the structure and measuring the impact on chemical and physical properties, researchers can develop hypotheses that guide the design of new molecules for various applications.

Future research would involve the synthesis of a library of derivatives, primarily through substitution on the phenyl ring. By introducing a range of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions, one can systematically tune the electronic properties of the molecule. The resulting effects on properties such as solubility, melting point, crystal packing, and the acidity of the enolizable proton at the C5 position could then be quantified. This data would allow for the development of Quantitative Structure-Property Relationship (QSPR) models, providing a predictive framework for designing future analogues with desired physical characteristics.

Table 3: Hypothetical Structure-Property Relationship Study for Phenyl Ring Substituted Analogues

| Substituent (Para-position) | Hammett Constant (σp) | Predicted Effect on Enol Acidity | Predicted Effect on Aqueous Solubility |

|---|---|---|---|

| -OCH₃ | -0.27 | Decrease | Decrease |

| -H | 0.00 | Baseline | Baseline |

| -Cl | +0.23 | Increase | Decrease |

| -CN | +0.66 | Significant Increase | Marginal Increase |

Role as a Privileged Scaffold for Rational Design in Chemical Biology and Materials Science

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets or serving as versatile building blocks for functional materials. The tetronic acid core, of which this compound is a member, is found in numerous natural products, suggesting it is a biologically pre-validated scaffold. scienceopen.com

In chemical biology , the this compound structure is a promising starting point for rational design. The reactive dione (B5365651) functionality could be exploited for the development of covalent chemical probes to study enzyme function. The phenyl ring serves as a versatile handle for attaching reporter tags (like fluorophores) or affinity labels without disturbing the core's reactivity.

In materials science , this scaffold holds potential as a building block for novel polymers and functional materials. The planar, polar nature of the oxolane-dione ring combined with the rigid phenyl group could be used to design liquid crystals or organic semiconductors. Polymerization via the phenyl group or by ring-opening polymerization could lead to new polyesters with unique thermal or optical properties, tunable by modifying the substituents on the aromatic ring. The inherent rigidity and synthetic accessibility of the this compound scaffold make it a privileged platform for the rational design of next-generation materials.

Q & A

Q. What are the common synthetic routes for 3-Phenyloxolane-2,4-dione and its derivatives?

The synthesis of dione derivatives often involves cyclocondensation reactions or functionalization of pre-existing dione scaffolds. For example, pyran-2,4-dione derivatives can be synthesized via β-enamino ketone intermediates, as demonstrated in the preparation of C2-symmetrical bis-(β-enamino-pyran-2,4-dione) compounds using 1,6-hexylene spacers . Key steps include:

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL ) are widely used for small-molecule refinement. Bond angles and torsion angles (e.g., C6—C5—C4 = 112.73° in 6-Phenyloxane-2,4-dione ) provide structural validation.

- NMR spectroscopy : 1H and 13C NMR, combined with DFT calculations, correlate experimental and theoretical chemical shifts (R² = 0.93–0.94 in pyran-2,4-dione derivatives ).

- GC-MS : Detects volatile derivatives and quantifies purity, as applied in antimicrobial studies of dione-containing compounds .

Advanced Research Questions

Q. How can computational methods resolve contradictions in bioactivity data for this compound derivatives?

Conflicting bioactivity results (e.g., antimicrobial vs. inactive derivatives ) can arise from assay conditions or structural nuances. Methodological approaches include:

- DFT calculations : Predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) to correlate with activity .

- Molecular docking : Model interactions with targets like HPPD enzymes (for herbicide design ) or VEGFR-2 (for anticancer agents ).

- SAR analysis : Compare substituent effects (e.g., phenyl vs. trifluoromethyl groups ) to refine pharmacophores.

Q. What strategies optimize the regioselectivity of this compound functionalization?

Regioselective challenges arise in electrophilic substitutions or cross-coupling reactions. Solutions involve:

- Crystallographic guidance : Use SHELXL-refined structures to identify reactive sites (e.g., electron-deficient carbonyl groups).

- Protecting-group chemistry : Temporarily block reactive positions using silyl or benzyl groups, as seen in dioxolane methanol derivatives .

- Catalytic systems : Employ transition-metal catalysts (e.g., Pd for Suzuki coupling) to direct functionalization .

Q. How can researchers address discrepancies in pH-dependent stability studies of dione derivatives?

pH stability issues (e.g., intracellular vs. extracellular gradients ) require:

- Equilibrium distribution assays : Use probes like 5,5-dimethyloxazolidine-2,4-dione to measure compartment-specific pH effects .

- Kinetic studies : Monitor hydrolysis rates under varying pH (e.g., acidic vs. alkaline conditions) using HPLC or UV-Vis spectroscopy .

- Stabilization strategies : Introduce electron-withdrawing groups (e.g., trifluoromethyl ) to reduce nucleophilic attack on the dione ring.

Experimental Design and Data Analysis

Q. What controls are essential in bioactivity assays for this compound analogs?

- Positive controls : Use established inhibitors (e.g., HPPD inhibitors or VEGFR-2 blockers ).

- Solvent controls : Account for DMSO/ethanol effects on compound solubility and cell viability .

- Negative controls : Test inactive derivatives (e.g., 2,5-dihydroxy-3-methoxy-6-methyl ) to confirm target specificity.

Q. How should researchers validate crystallographic data for novel dione derivatives?

- Twinned data refinement : Use SHELXL’s twin refinement tools for high-resolution data .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H...H, O...H contacts ) to confirm packing stability.

- Cross-validation : Compare with spectroscopic data (e.g., NMR coupling constants ).

Tables of Key Data

Table 1: Common Bioactive Dione Derivatives and Activities

| Compound | Bioactivity | Key Reference |

|---|---|---|

| Pyrrolo[1,2-a]pyrazine-1,4-dione | Antifungal (vs. Fusarium) | |

| Quinazoline-2,4-dione | HPPD inhibition (herbicide) | |

| Thiazolidine-2,4-dione | Anticancer (VEGFR-2 target) |

Table 2: Computational Parameters for Dione Derivatives

| Property | Method | Application |

|---|---|---|

| Dipole moment (2a vs. 2b) | DFT | Polarity-activity correlation |

| HOMO-LUMO gap | Gaussian software | Reactivity prediction |

| NMR chemical shifts | DFT vs. experimental | Structural validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.